Methyl 4-(methylsulfonyl)nicotinate
Description
Methyl 4-(methylsulfonyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylate position and a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the pyridine ring. This compound combines the structural features of a nicotinate ester (known for metabolic lability due to esterase activity) and a sulfonyl group (a strong electron-withdrawing moiety). The methylsulfonyl group enhances polarity and may influence electronic properties, solubility, and biological interactions, making it distinct from simpler nicotinate esters like methyl nicotinate.
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 4-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-5-9-4-3-7(6)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
FPHYLBOAGUIITG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylsulfonyl)nicotinate typically involves the esterification of 4-(methylsulfonyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained in high purity through distillation or advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: 4-(methylsulfonyl)nicotinic acid.
Scientific Research Applications
Methyl 4-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or receptor binding. The methylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares Methyl 4-(methylsulfonyl)nicotinate with structurally or functionally related nicotinate derivatives, focusing on synthesis, stability, and substituent effects.
Structural and Electronic Comparisons
Key Observations :
- However, steric bulk from the sulfonyl group might impede enzyme access, creating a balance between electronic and steric effects.
- Methyl nicotinate , lacking substituents on the pyridine ring, exhibits exceptional stability in human serum albumin (HSA), suggesting that substituents at the 4- or 6-positions significantly alter hydrolysis kinetics .
Hydrolysis and Metabolic Stability
Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters, with hydrolysis rates varying by substituent:
Hypothesis: While methylsulfonyl groups typically increase electrophilicity, the compound’s hydrolysis rate in plasma may depend on the balance between electronic activation and steric shielding. Comparative studies with methyl 4-cyano- or 4-nitro-nicotinates could further clarify these effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
